LHRH, N-Ac-3(2-naphthyl)Ala(1)-Phe(2,3)-Arg(6)-Phe(7)-AlaNH2(10)-
LHRH, N-Ac-3(2-naphthyl)Ala(1)-Phe(2,3)-Arg(6)-Phe(7)-AlaNH2(10)-
Brand Name:
Vulcanchem
CAS No.:
110014-25-0
VCID:
VC0019389
InChI:
InChI=1S/C74H93N15O13/c1-45(64(76)93)80-72(101)63-28-17-37-89(63)73(102)56(26-14-15-35-75)83-68(97)58(39-47-18-6-3-7-19-47)84-65(94)55(27-16-36-79-74(77)78)82-67(96)61(42-50-30-33-54(92)34-31-50)87-71(100)62(44-90)88-70(99)60(41-49-22-10-5-11-23-49)86-69(98)59(40-48-20-8-4-9-21-48)85-66(95)57(81-46(2)91)43-51-29-32-52-24-12-13-25-53(52)38-51/h3-13,18-25,29-34,38,45,55-63,90,92H,14-17,26-28,35-37,39-44,75H2,1-2H3,(H2,76,93)(H,80,101)(H,81,91)(H,82,96)(H,83,97)(H,84,94)(H,85,95)(H,86,98)(H,87,100)(H,88,99)(H4,77,78,79)/t45-,55-,56+,57-,58+,59-,60-,61+,62+,63+/m1/s1
SMILES:
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C
Molecular Formula:
C74H93N15O13
Molecular Weight:
1400.6 g/mol
LHRH, N-Ac-3(2-naphthyl)Ala(1)-Phe(2,3)-Arg(6)-Phe(7)-AlaNH2(10)-
CAS No.: 110014-25-0
Main Products
VCID: VC0019389
Molecular Formula: C74H93N15O13
Molecular Weight: 1400.6 g/mol
CAS No. | 110014-25-0 |
---|---|
Product Name | LHRH, N-Ac-3(2-naphthyl)Ala(1)-Phe(2,3)-Arg(6)-Phe(7)-AlaNH2(10)- |
Molecular Formula | C74H93N15O13 |
Molecular Weight | 1400.6 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C74H93N15O13/c1-45(64(76)93)80-72(101)63-28-17-37-89(63)73(102)56(26-14-15-35-75)83-68(97)58(39-47-18-6-3-7-19-47)84-65(94)55(27-16-36-79-74(77)78)82-67(96)61(42-50-30-33-54(92)34-31-50)87-71(100)62(44-90)88-70(99)60(41-49-22-10-5-11-23-49)86-69(98)59(40-48-20-8-4-9-21-48)85-66(95)57(81-46(2)91)43-51-29-32-52-24-12-13-25-53(52)38-51/h3-13,18-25,29-34,38,45,55-63,90,92H,14-17,26-28,35-37,39-44,75H2,1-2H3,(H2,76,93)(H,80,101)(H,81,91)(H,82,96)(H,83,97)(H,84,94)(H,85,95)(H,86,98)(H,87,100)(H,88,99)(H4,77,78,79)/t45-,55-,56+,57-,58+,59-,60-,61+,62+,63+/m1/s1 |
Standard InChIKey | NAHZKDIKFYAPSE-CTMCWJAMSA-N |
Isomeric SMILES | C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
SMILES | CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Canonical SMILES | CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Sequence | XFFSYRFKPA |
Synonyms | 1-N-Ac-3(2-naphthyl)Ala-2,3-Phe-6-Arg-7-Phe-10-AlaNH2-LHRH GnRH, N-Ac-3(2-naphthyl)Ala(1)-Phe(2,3)-Arg(6)-Phe(7)-AlaNH2(10)- LHRH, N-Ac-3(2-naphthyl)Ala(1)-Phe(2,3)-Arg(6)-Phe(7)-AlaNH2(10)- LHRH, N-acetyl-3(2-naphthyl)Alanyl(1)-phenylalanyl(7)-alaninamide(10)- LHRH-ANPAPA |
PubChem Compound | 16131369 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume